molecular formula C11H13NO4 B12539020 2,3,4,5-Tetramethoxybenzonitrilato CAS No. 675584-08-4

2,3,4,5-Tetramethoxybenzonitrilato

Cat. No.: B12539020
CAS No.: 675584-08-4
M. Wt: 223.22 g/mol
InChI Key: YKIDBYBROXWWKZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethoxybenzonitrilato is an organic compound characterized by the presence of four methoxy groups attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetramethoxybenzonitrilato typically involves the following steps:

    Starting Material: The process begins with 2,3,4,5-tetramethoxytoluene.

    Blanc Reaction: This involves the reaction of 2,3,4,5-tetramethoxytoluene with formaldehyde and hydrochloric acid to form 1-chloromethyl-2,3,4,5-tetramethoxybenzene.

    Kornblum Oxidation: The chloromethyl derivative is then oxidized using dimethyl sulfoxide (DMSO) and sodium bicarbonate to yield 2,3,4,5-tetramethoxybenzaldehyde.

    Oxidation: Finally, the benzaldehyde is oxidized using hydrogen peroxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethoxybenzonitrilato can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3,4,5-Tetramethoxybenzonitrilato has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetramethoxybenzonitrilato involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in chemical reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetramethoxybenzaldehyde: Similar in structure but with an aldehyde group instead of a nitrile group.

    2,3,4,5-Tetramethoxytoluene: The precursor in the synthesis of 2,3,4,5-Tetramethoxybenzonitrilato.

    3,4,5-Trimethoxybenzonitrile: Lacks one methoxy group compared to this compound.

Uniqueness

This compound is unique due to the presence of four methoxy groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,3,4,5-tetramethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIDBYBROXWWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C#N)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40791162
Record name 2,3,4,5-Tetramethoxybenzonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40791162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675584-08-4
Record name 2,3,4,5-Tetramethoxybenzonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40791162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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